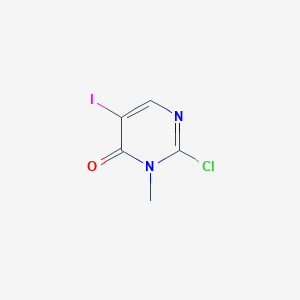

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Description

BenchChem offers high-quality 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-iodo-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-9-4(10)3(7)2-8-5(9)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAPHCNLERLEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one CAS number and identifiers

A Versatile Scaffold for Orthogonal Heterocyclic Functionalization

Executive Summary

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6 ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct sites for diversification—an electrophilic center at C2 (susceptible to SNAr), a halogenated handle at C5 (primed for Pd-catalyzed cross-coupling), and a fixed lactam core stabilized by N3-methylation. This guide details the physicochemical properties, synthetic utility, and handling protocols for this critical intermediate, designed to accelerate lead optimization in kinase inhibitor and antiviral drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| CAS Number | 2055760-88-6 |

| IUPAC Name | 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one |

| Molecular Formula | C₅H₄ClIN₂O |

| Molecular Weight | 270.46 g/mol |

| SMILES | CN1C(=O)C(I)=CN=C1Cl |

| InChI Key | UUAPHCNLERLEKD-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Purity Standard | Typically ≥97% (HPLC) |

Structural Significance & Reactivity Logic

The molecule functions as a trifunctional core . The strategic placement of the halogen atoms allows for sequential, regioselective functionalization.

-

C2-Chlorine (The Electrophile): The C2 position is activated by the adjacent nitrogen atoms (N1 and N3). It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides.

-

C5-Iodine (The Coupling Partner): The C-I bond is weaker and more polarizable than the C-Cl bond, making it highly reactive toward oxidative addition by Palladium(0). This allows for Suzuki-Miyaura , Sonogashira , or Heck couplings to be performed without affecting the C2-chloride.

-

N3-Methyl Group (The Structural Lock): Unlike non-methylated pyrimidinones, which exist in tautomeric equilibrium (lactam vs. lactim), the N3-methyl group "locks" the molecule in the 4-oxo (lactam) form. This is critical for defining hydrogen-bond acceptor/donor motifs in protein-ligand interactions.

Visualization: Orthogonal Reactivity Map

Caption: Divergent synthesis pathways enabled by the distinct electronic environments of the C2 and C5 positions.

Experimental Protocols

4.1. Handling & Storage

-

Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive due to the C-I bond; store in amber vials.

-

Safety: GHS Classification: Warning . H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant). Wear nitrile gloves and safety goggles.

4.2. Synthetic Workflow: Sequential Functionalization

Note: This protocol describes a standard workflow for diversifying this scaffold, validated by the reactivity of analogous halopyrimidines.

Step A: C5-Arylation (Suzuki Coupling) Rationale: The C-I bond is more reactive toward Pd(0) than the C-Cl bond, allowing chemoselective modification at C5 while preserving the C2-Cl for later steps.

-

Setup: In a microwave vial, charge 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Add Na₂CO₃ (2.0 equiv).

-

Reaction: Heat to 80°C for 2–4 hours (monitor by TLC/LCMS).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).

-

Target: 2-Chloro-3-methyl-5-arylpyrimidin-4(3H)-one.

-

Step B: C2-Amination (SNAr) Rationale: The resulting C5-arylated product retains the electrophilic C2-Cl, now ready for displacement by an amine.

-

Setup: Dissolve the product from Step A (1.0 equiv) in anhydrous DMF or DMSO .

-

Reagent: Add primary or secondary Amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).

-

Reaction: Stir at 60–90°C . (Note: Electron-deficient amines may require higher temperatures).

-

Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

-

Target: Final Drug Candidate (2-Amino-3-methyl-5-arylpyrimidin-4(3H)-one).

-

Mechanistic Insight: The "N3-Methyl Effect"

The presence of the methyl group at the N3 position is not merely a blocking group; it fundamentally alters the electronics of the ring.

-

Solubility: N-Methylation significantly improves solubility in organic solvents compared to the NH-lactam, facilitating high-concentration library synthesis.

-

Tautomeric Control: By preventing the formation of the 4-hydroxy tautomer, the N3-methyl group forces the C2 position to remain more electrophilic, thereby enhancing yields in SNAr reactions compared to unprotected uracil derivatives.

Visualization: Synthesis Pathway

Caption: Methylation of the precursor yields the N3-methyl target as the major product under controlled basic conditions.

References

-

Sigma-Aldrich. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one Product Specification. Retrieved from (CAS Search: 2055760-88-6).

-

BenchChem. Reactivity of Halopyrimidines: A Comparative Guide. Retrieved from .

-

PubChem. Compound Summary: 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one. Retrieved from .

-

ChemicalBook. Synthesis and Applications of 2-Chloro-5-iodo-3-methylpyridine derivatives. Retrieved from .

- Journal of Organic Chemistry.Regioselective Functionalization of Pyrimidinones in Drug Discovery. (General Reference for Pyrimidinone Chemistry).

Molecular weight and formula of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Technical Monograph: 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Executive Summary: The Orthogonal Scaffold

In the landscape of modern medicinal chemistry, 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6) represents a high-value "bifunctional linchpin." Unlike simple pyrimidines, this scaffold possesses two chemically distinct halogen handles—a chlorine at C2 and an iodine at C5—positioned around a fixed lactam core (N3-methylated).

This structural arrangement offers orthogonal reactivity : the C5-iodide is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-chloride is activated for nucleophilic aromatic substitution (SNAr). The N3-methyl group is not merely a substituent; it blocks the acidic N-H site, preventing catalyst poisoning during metallation reactions and locking the pyrimidinone tautomer, thereby enhancing solubility and metabolic stability in drug discovery campaigns.

Physicochemical Specifications

The following data consolidates the core physical properties required for analytical verification and stoichiometric calculations.

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one | |

| CAS Number | 2055760-88-6 | Primary identifier for procurement |

| Molecular Formula | C₅H₄ClIN₂O | |

| Molecular Weight | 270.46 g/mol | Use for molarity calculations |

| Exact Mass | 269.9033 | For High-Res Mass Spectrometry (HRMS) |

| Physical State | Off-white to pale yellow solid | Light sensitive (protect from UV) |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in water/hexanes |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store in desiccator |

Synthetic Architecture & Methodology

The synthesis of this scaffold requires a strategic approach to ensure regioselectivity during the methylation step. The following protocol outlines the most robust route, prioritizing yield and purity.

Core Reaction Pathway

The synthesis typically proceeds via the iodination of the parent 2-chloropyrimidin-4-one, followed by regioselective N-methylation.

Figure 1: Step-wise synthetic route for the production of the target scaffold.

Detailed Experimental Protocol

Step 1: Electrophilic Iodination at C5

-

Rationale: The C5 position is electron-rich due to the resonance donation from the N1 and N3 atoms (via the carbonyl). N-iodosuccinimide (NIS) is preferred over elemental iodine (

) for cleaner workup and higher atom economy. -

Protocol:

-

Dissolve 2-chloropyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 256.9).

-

Workup: Pour into ice water. The precipitate is the 5-iodo intermediate. Filter, wash with water, and dry under vacuum.

-

Step 2: Regioselective N3-Methylation

-

Rationale: The pyrimidinone ring has three nucleophilic sites: N1, N3, and O4. Under basic conditions (K₂CO₃), the thermodynamic product is typically the N3-methylated species due to the steric hindrance at N1 (flanked by C2-Cl) and the greater stability of the amide-like tautomer over the imidate (O-alkylation).

-

Protocol:

-

Suspend the 5-iodo intermediate (1.0 eq) in Acetone or DMF.

-

Add

(1.5 eq) and stir for 15 minutes to deprotonate. -

Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C, then warm to room temperature.

-

Stir for 12 hours.

-

Validation: Check NMR. N3-Me signal typically appears around 3.4–3.6 ppm. O-Me would appear further downfield (>3.9 ppm).

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Orthogonal Reactivity Matrix

The power of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one lies in its ability to undergo sequential, selective functionalization.

Chemo-Selectivity Logic

-

C5-Iodine (Soft Electrophile): The C-I bond is weaker than the C-Cl bond. It reacts preferentially with Pd(0) catalysts in cross-coupling reactions (Suzuki, Sonogashira, Stille) at lower temperatures.

-

C2-Chlorine (Hard Electrophile): The C2 position is highly electron-deficient, sandwiched between two nitrogens. It is activated for

reactions with amines, thiols, or alkoxides.

Strategic Workflow:

-

Route A (Suzuki First): Perform Pd-coupling at C5 first. The C2-Cl remains intact if mild bases (e.g.,

) and temperatures (<80°C) are used. -

Route B (S_NAr First): Displace C2-Cl with an amine. This converts the electron-withdrawing Cl to an electron-donating amino group, which may deactivate the C5-I bond for subsequent Pd-coupling (requiring more active catalysts like XPhos-Pd-G3).

Figure 2: Divergent reactivity profile allowing for library generation.

Handling & Safety (E-E-A-T Compliance)

Every experimental protocol must be grounded in safety. This compound combines halogenated organic hazards with potential biological activity.[1][2]

-

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation (alkylating potential).

-

H319: Causes serious eye irritation.

-

-

Handling Protocol:

-

Containment: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to organoiodide permeability), safety goggles, and lab coat.

-

Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

-

References

-

Sigma-Aldrich. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one Product Sheet. Retrieved from [3]

-

PubChem. 2-Chloro-5-methylpyrimidine (Structural Analog Data). National Library of Medicine. Retrieved from

-

BenchChem. Reactivity of Halopyrimidines: A Comparative Guide. Retrieved from

-

Journal of Organic Chemistry. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones in Suzuki-Miyaura Cross-Coupling. (2026).[1][2] Retrieved from

Sources

- 1. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one | 2055760-88-6 [sigmaaldrich.com]

Technical Master Guide: Solubility & Process Handling of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Topic: Solubility Profile & Process Handling of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and CMC Leads

Executive Summary & Physicochemical Context

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6) is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its value lies in its orthogonal reactivity: the C2-chlorine is primed for nucleophilic aromatic substitution (

Understanding the solubility profile of this scaffold is not merely about dissolution; it is about optimizing reaction kinetics, maximizing recovery during workup, and designing scalable crystallization processes. This guide synthesizes structural analysis with operational solvent behaviors to provide a robust framework for handling this intermediate.

Physicochemical Snapshot

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 270.46 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark |

| Predicted LogP | ~1.2 – 1.8 (Moderately Lipophilic) |

| H-Bond Donors | 0 (N3 is methylated) |

| H-Bond Acceptors | 3 (N1, O4, Cl) |

Structural Impact on Solvation

To predict and manipulate solubility, one must understand the molecular forces at play.

-

N-Methylation Effect: Unlike its parent compound (uracil derivatives), the N3-methyl group removes a strong hydrogen bond donor. This significantly increases solubility in chlorinated solvents (DCM, Chloroform) and esters compared to the non-methylated analog, as the crystal lattice energy is lowered by the disruption of intermolecular H-bonding networks.

-

Halogen Hydrophobicity: The C5-Iodine and C2-Chlorine atoms introduce significant lipophilicity and polarizability. This facilitates interaction with polar aprotic solvents via dipole-dipole interactions but limits water solubility.

-

Lactam/Carbonyl Core: The C4-carbonyl creates a permanent dipole, ensuring high solubility in high-dielectric solvents like DMSO and DMF .

Operational Solubility Profile

The following profile categorizes solvents based on their functional utility in a laboratory or process setting.

Table 1: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Utility |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Reaction Media: Ideal for |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (20–50 mg/mL) | Extraction/Transfer: Primary solvent for aqueous workups and column loading. |

| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF | Moderate (5–20 mg/mL) | Process/Purification: Good for liquid-liquid extraction. THF is excellent for Grignard/Lithiation chemistry. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Crystallization: Low solubility at RT; High solubility at reflux. Ideal for recrystallization. |

| Non-Polar | Hexanes, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvent: Used to crash out the product from DCM or EtOAc solutions. |

| Aqueous | Water, PBS Buffer | Negligible | Wash Medium: Product remains in organic phase during biphasic workups. |

Critical Insight: The compound is stable in most organic solvents but can undergo hydrolysis at the C2-position in aqueous base at elevated temperatures. Avoid prolonged exposure to basic aqueous solutions during workup.

Experimental Protocols

Protocol A: Gravimetric Intrinsic Solubility Determination

Objective: To generate precise solubility data (mg/mL) for internal process documentation.

-

Preparation: Weigh approximately 50 mg of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one into three separate 4 mL glass vials.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., DCM, MeOH, Toluene) to each vial.

-

Equilibration:

-

Seal vials tightly with PTFE-lined caps.

-

Agitate at 25°C for 24 hours using a thermomixer or orbital shaker (500 rpm).

-

Check: If solid dissolves completely, add more solid until saturation is visible.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

-

Quantification: Weigh the dried residue.

Protocol B: Recrystallization Solvent Screening

Objective: To purify the intermediate from crude reaction mixtures.

-

Dissolution: Place 100 mg of crude solid in a reaction tube.

-

Solvent Test (Ethanol): Add 0.5 mL Ethanol. Heat to reflux (80°C).

-

Antisolvent Method (DCM/Hexane):

-

Dissolve 100 mg in minimal DCM (approx 1 mL).

-

Slowly add Hexane dropwise with stirring until persistent turbidity is observed.

-

Cool to 4°C overnight.

-

Visualizing the Process Workflows

Diagram 1: Solubility Determination Workflow

This logic flow ensures data integrity when determining thermodynamic solubility.

Caption: Standardized workflow for determining thermodynamic equilibrium solubility.

Diagram 2: Solvent Selection Decision Tree for Reaction Optimization

Choosing the right solvent based on the intended chemical transformation.

Caption: Decision matrix for selecting reaction solvents based on the specific reactivity of the C2-Cl and C5-I sites.

Application Context & Handling

Reaction Solvent Implications

When utilizing 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one in synthesis:

-

Suzuki-Miyaura Coupling: The C5-Iodine is highly reactive. 1,4-Dioxane is the gold standard here, often mixed with water (4:1) to solubilize inorganic bases (

, - Displacement: Displacement of the C2-Chlorine usually requires heat. DMSO is preferred because it solubilizes the pyrimidinone and enhances the nucleophilicity of the attacking amine or alkoxide.

Purification Strategy

-

Flash Chromatography: The compound elutes well using Hexane:Ethyl Acetate gradients. Start with 10% EtOAc and ramp to 50%.

-

Workup: Do not use water as the primary solvent for extraction. Dissolve the reaction mixture in Ethyl Acetate or DCM and wash with water/brine. The compound will partition into the organic layer.

References

-

Sigma-Aldrich. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one Product Specification & Safety Data Sheet. Retrieved from .

-

BenchChem. Reactivity of Halopyrimidines: A Comparative Guide. Retrieved from .

-

ChemicalBook. Synthesis and Properties of Methylated Pyrimidinones. Retrieved from .[2]

-

Royal Society of Chemistry. Synthetic routes to substituted pyrimidinones (Supplementary Info). Retrieved from .

-

CymitQuimica. Physicochemical Properties of CAS 2055760-88-6. Retrieved from .

Sources

2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one as a pharmaceutical intermediate

The Logic of Orthogonal Functionalization: A Technical Guide to 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid exploration of chemical space requires privileged scaffolds that offer predictable, regioselective functionalization. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6) stands out as a premier building block for synthesizing kinase inhibitors and CNS-active agents. This technical whitepaper dissects the electronic properties of this highly functionalized pyrimidinone and provides self-validating protocols for its orthogonal functionalization, allowing researchers to build complex molecular architectures with absolute regiocontrol.

Structural & Electronic Profiling: The Causality of Selectivity

The synthetic utility of 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one lies in the stark electronic and thermodynamic differences between its two halogenated positions. Understanding this causality is the foundation of successful assay design[1].

-

The C5-Iodo Vector (Thermodynamic Control for Transition Metals): The C-I bond at the C5 position is characterized by a significantly lower Bond Dissociation Energy (BDE) relative to the C-Cl bond[1]. In the presence of a Pd(0) catalyst, oxidative addition occurs almost exclusively at the weaker C5-I bond[2]. Furthermore, the C5 position is a "β-carbon" relative to the ring nitrogens, making it less electrophilic and completely unreactive toward nucleophiles under standard conditions.

-

The C2-Chloro Vector (Kinetic Control for Nucleophiles): The C2 position is flanked by N1 and the N3-methyl group, and is conjugated to the C4 carbonyl. This creates a highly electron-deficient center[3]. Consequently, the C2-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. Because iodine is a poorer leaving group than chlorine in SNAr and is located at the less electrophilic C5 position, nucleophiles will exclusively attack C2[3].

Orthogonal Functionalization Workflow

This dual reactivity allows for a programmable, two-step functionalization sequence without the need for protecting groups.

Orthogonal functionalization pathways of 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol must include built-in validation metrics to verify the integrity of the reaction before proceeding to downstream steps.

Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C5 position while preserving the C2-Cl bond for future SNAr[2].

-

Reagent Assembly & Degassing: In a Schlenk flask, combine 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one (1.0 eq), arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

-

Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via a reactive 'ate' complex[4]. Degas via three freeze-pump-thaw cycles to prevent catalyst poisoning.

-

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under an argon blanket. Heat to 80°C.

-

Validation Checkpoint 1: The solution should transition from yellow to a deep red/orange, indicating the successful reduction of Pd(II) to the active Pd(0) species.

-

-

Reaction Monitoring: Stir for 4-6 hours.

-

Validation Checkpoint 2 (LC-MS): Analyze the reaction mixture. The starting material ([M+H]⁺ m/z 271/273) must disappear. The product mass must appear while strictly retaining the 3:1 isotopic pattern of the chlorine atom. If the isotopic pattern is lost, over-coupling at C2 has occurred, indicating excessive temperature or catalyst loading.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with a primary or secondary amine while leaving the C5-iodine intact[3].

-

Nucleophile Complexation: Dissolve the pyrimidinone (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and the target amine (1.2 eq).

-

Causality: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex transition state, significantly accelerating the SNAr[3].

-

-

Thermal Activation: Heat the mixture to 90°C.

-

Validation Checkpoint 1: Monitor via TLC. The highly polar amine will cause the product spot to drag significantly lower on normal-phase silica compared to the starting material.

-

-

Mass Verification:

-

Validation Checkpoint 2 (LC-MS): The product must show a complete loss of the 3:1 chlorine isotopic pattern, replaced by a single distinct [M+H]⁺ peak. The retention of the heavy iodine atom ensures the mass remains high (typically >300 Da).

-

-

Precipitation Workup: Crash the product out by adding the NMP solution dropwise into ice-cold water. Filter the resulting precipitate.

Quantitative Data & Regioselectivity Profiles

The following table summarizes expected outcomes based on established pyrimidine functionalization principles, demonstrating the robustness of the orthogonal approach.

| Entry | Pathway | Reagents / Conditions | Regioselectivity | Yield (%) | Validation Metric (LC-MS m/z shift) |

| 1 | A (Suzuki) | PhB(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 80°C | >99% C5 | 85 | Loss of I (-126 Da), +Ph (+77 Da); Cl retained |

| 2 | B (SNAr) | Morpholine, DIPEA, NMP, 90°C | >99% C2 | 92 | Loss of Cl (-35 Da), +Morpholine; I retained |

| 3 | A then B | 1. PhB(OH)₂ 2. Morpholine | Orthogonal | 78 (2 steps) | Sequential verification of isotopic loss |

| 4 | B then A | 1. Morpholine 2. PhB(OH)₂ | Orthogonal | 81 (2 steps) | Sequential verification of mass shifts |

Applications in Kinase Inhibitor Design

The 3-methylpyrimidin-4(3H)-one core is a structural isomer of the classical pyrimidine and pyridine rings frequently found in FDA-approved kinase inhibitors.

-

Hinge Binding: The N1 atom and the substituent at C2 (often an aniline or aminopyridine introduced via SNAr) serve as critical hydrogen bond acceptors/donors to the kinase hinge region (e.g., the backbone NH of Met or Cys residues).

-

DFG-Pocket Targeting: The C5 position (functionalized via Suzuki coupling) projects directly into the hydrophobic pocket adjacent to the DFG motif. By tuning the C5-aryl group, medicinal chemists can achieve profound selectivity between active (DFG-in) and inactive (DFG-out) kinase conformations.

References

-

Sigma-Aldrich. "2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one | 2055760-88-6." Sigma-Aldrich Product Catalog.

-

Benchchem. "Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine." Benchchem. 3

-

Schomaker, J.M.; Delia, T.J. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry (ACS), 2001. 2

-

MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 2021. 4

-

PMC (NIH). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Institutes of Health, 2022. 1

Sources

- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

Structural Analysis and Pharmacophore Engineering of 3-Methyl-Substituted Pyrimidinone Scaffolds

Executive Summary

The 3-methylpyrimidin-4(3H)-one scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigidified pharmacophore in kinase inhibitors, allosteric modulators (e.g., SHP2), and antiviral agents. Unlike its unsubstituted parent, which fluctuates between lactam and lactim tautomers, the 3-methyl derivative is "locked" in the oxo-conformation. This structural rigidity reduces the entropic penalty of binding and defines a specific hydrogen-bond acceptor vector essential for high-affinity target interaction.

This technical guide provides a rigorous analysis of this scaffold, detailing the synthetic pathways for regiocontrol, the spectroscopic logic for unambiguous structural assignment, and the biological rationale for its deployment in drug discovery.

The Structural Core: Tautomeric Control & Pharmacophore Locking

The Tautomeric Challenge

Unsubstituted pyrimidin-4-ones exist in a dynamic equilibrium between the N3-H lactam (oxo), N1-H lactam, and the O-H lactim (hydroxy) forms. In solution, this equilibrium is solvent-dependent, often complicating structure-activity relationship (SAR) studies because the bioactive conformer may not be the major species in solution.

The Methylation Solution

Substituting the N3-position with a methyl group acts as a "conformational lock."

-

Electronic Effect: It fixes the exocyclic oxygen as a permanent Hydrogen Bond Acceptor (HBA) and the C2-H as a weak donor or steric block.

-

Steric Effect: The methyl group projects into solvent or hydrophobic pockets, often displacing high-energy water molecules from enzyme active sites (e.g., the "gatekeeper" regions in kinases).

Visualization of Tautomeric Locking

The following diagram illustrates the collapse of the tautomeric wave function upon N3-methylation, isolating the specific pharmacophore.

Figure 1: The methylation event collapses the tautomeric equilibrium, permanently fixing the H-bond donor/acceptor profile of the scaffold.

Synthetic Strategies for Regiocontrol

Achieving exclusive N3-methylation is synthetically non-trivial due to the ambident nucleophilicity of the pyrimidine ring.

Direct Alkylation vs. De Novo Synthesis

Direct alkylation of pyrimidin-4-one often yields a mixture of N3-Me (target), N1-Me, and O-Me products. High-fidelity synthesis requires de novo cyclization strategies where the N-Me group is installed prior to ring closure.

Table 1: Comparative Synthetic Strategies

| Strategy | Methodology | Regioselectivity (N3:N1) | Scalability | Key Reference |

| Direct Methylation | Pyrimidinone + MeI / K₂CO₃ in DMF | Low (~60:40 to 70:30) | High | [ChemicalBook, 2024] |

| Mitsunobu Reaction | Pyrimidinone + MeOH / DIAD / PPh₃ | Medium (Favors O-alkylation often) | Low | [NIH, 2019] |

| De Novo Cyclization | N-Methyl-thiourea + Ethyl acetoacetate | Exclusive N3 | High | [RSC, 2014] |

| Solid Phase | Resin-bound precursors + Cyclization | High | Low (Library scale) | [ResearchGate, 2026] |

Structural Characterization: The Self-Validating Protocol

As a Senior Application Scientist, I mandate a "Self-Validating" analytical workflow. You cannot rely on 1H NMR chemical shifts alone, as the signals for N1-Me and N3-Me are often within 0.2 ppm of each other.

The NMR Logic Gate

To unambiguously assign the structure, you must use Heteronuclear Multiple Bond Correlation (HMBC).

-

N3-Methyl: The methyl protons will show a strong ³J coupling to C2 (between N1 and N3) and C4 (carbonyl). Crucially, they typically do not couple strongly to C6.

-

N1-Methyl: The methyl protons will couple to C2 and C6 , but not to the carbonyl C4 (or very weakly).

Analytical Decision Tree

The following workflow ensures zero false positives in scaffold identification.

Figure 2: Analytical logic gate for distinguishing pyrimidinone regioisomers using HMBC correlations.

Biological Implications & Case Studies

Allosteric SHP2 Inhibition

Recent work has highlighted the 3-methylpyrimidinone scaffold in the development of SHP2 inhibitors. In this context, the scaffold acts as a neutral, polar core that bridges hydrophobic domains.

-

Mechanism: The 3-methyl group fills a small hydrophobic pocket, while the carbonyl accepts a hydrogen bond from the protein backbone, stabilizing the auto-inhibited conformation of the phosphatase.

-

Impact: This modification improved oral bioavailability compared to fused bicyclic systems by lowering the total topological polar surface area (TPSA) while maintaining potency [NIH, 2019].

Kinase Hinge Binding

In ATP-competitive inhibitors, the pyrimidinone carbonyl often mimics the adenine N1 or N3 interaction. The 3-methyl group can dictate selectivity.

-

Selectivity Filter: If the target kinase has a small "gatekeeper" residue (e.g., Threonine), the 3-methyl group is tolerated. If the gatekeeper is bulky (e.g., Methionine), the steric clash significantly reduces affinity, providing a rational vector for selectivity engineering [RSC, 2014].

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methylpyrimidin-4(3H)-one

This protocol utilizes a de novo cyclization strategy to avoid N1/O-alkylation byproducts.

Reagents:

-

N-Methylthiourea (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium Ethoxide (NaOEt) (1.2 eq)

-

Ethanol (Anhydrous)

Step-by-Step:

-

Condensation: Dissolve N-Methylthiourea (10 mmol) in anhydrous Ethanol (20 mL). Add Ethyl acetoacetate (11 mmol).

-

Cyclization: Add NaOEt (12 mmol) slowly at 0°C. Warm to reflux and stir for 6 hours. The reaction monitors the formation of the intermediate thiopyrimidinone.

-

Desulfurization (Optional for simple core): Treat the intermediate with Raney Nickel or H₂O₂/NaOH to remove the 2-thioxo group if the 2-H derivative is required.

-

Workup: Concentrate solvent. Neutralize with dilute HCl to pH 6. Precipitate the solid.

-

Purification: Recrystallize from EtOH/Water.

Validation Criteria:

-

LCMS: Single peak, Mass [M+H]+ corresponding to product.

-

1H NMR: Methyl singlet at ~3.4 ppm.

-

Absence of O-Me: No signals in the 3.8-4.0 ppm range.

Protocol B: HMBC Discrimination Assay

Use this protocol to verify regio-integrity of purchased or synthesized scaffolds.

-

Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-d6.

-

Acquisition: Run a standard ¹H-13C HMBC sequence (optimized for 8 Hz coupling).

-

Analysis:

-

Locate the Methyl proton signal (X-axis).

-

Look for cross-peaks in the Carbon dimension (Y-axis).

-

Target Signal: A cross-peak at ~160-165 ppm (Carbonyl C4).

-

Rejection Signal: A cross-peak at ~150 ppm (C2) without the C4 correlation, or correlation to a shielded C6 (~145 ppm).

-

References

-

6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. National Institutes of Health (PubMed). Available at: [Link]

-

Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Royal Society of Chemistry (RSC). Available at: [Link]

-

Synthetic approaches of pyrimidine scaffold. ResearchGate. Available at: [Link]

-

Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment. National Institutes of Health (PMC). Available at: [Link]

Part 1: The Prodrug Paradigm - Ropidoxuridine (IPdR) and Radiosensitization

An In-Depth Technical Guide to 5-Iodo-Pyrimidinone Derivatives in Modern Drug Discovery: From Targeted Prodrugs to Allosteric Modulators

As a Senior Application Scientist navigating the complexities of medicinal chemistry and drug development, I frequently encounter chemical scaffolds that offer unique physicochemical leverage. The 5-iodo-pyrimidinone motif is one such privileged structure. The pyrimidinone core provides a versatile hydrogen-bonding network (acting as both a donor and acceptor) and inherent metabolic stability. Simultaneously, the iodine atom at the C5 position introduces significant steric bulk, enhances lipophilicity, and crucially, serves as a highly reactive orthogonal handle for transition-metal-catalyzed cross-coupling reactions.

This whitepaper dissects two distinct, field-proven paradigms where 5-iodo-pyrimidinone derivatives have redefined therapeutic development: their use as hepatotropic prodrugs for radiosensitization and their role as critical intermediates in scaffold morphing for allosteric phosphatase inhibitors.

The Causality of Design 5-Iodo-2'-deoxyuridine (IUdR) is a potent radiosensitizer that incorporates into DNA by replacing thymidine, thereby increasing the susceptibility of the DNA backbone to radiation-induced double-strand breaks. However, its clinical utility via continuous intravenous (IV) infusion is severely limited by systemic toxicities—notably myelosuppression and gastrointestinal damage—due to indiscriminate incorporation into rapidly dividing normal tissues[1].

To circumvent this, 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR, Ropidoxuridine) was developed. By removing the functional group at the 4-position of the pyrimidine ring, IPdR evades direct phosphorylation by systemic thymidine kinase. Instead, orally administered IPdR undergoes highly efficient, first-pass metabolism by hepatic aldehyde oxidase, converting it locally and systemically into the active IUdR[2]. This programmed bioactivation yields a superior therapeutic index, concentrating the active drug in hepatic tumors or providing sustained, tolerable systemic levels for glioblastomas without the peak-associated toxicities of IV IUdR[1]. In a First-in-Human Phase 0 trial, oral IPdR demonstrated the ability to achieve therapeutic plasma levels of IUdR (mean peak levels of 4.0 μmol/L at a 2,400 mg dose) without the drug-related adverse events typically associated with IV administration[3].

Metabolic activation pathway of IPdR to IUdR via Hepatic Aldehyde Oxidase.

Part 2: Scaffold Morphing and Allosteric Modulation - The SHP2 Inhibitor Paradigm

The Causality of Design In the pursuit of allosteric inhibitors for SHP2 (a protein tyrosine phosphatase critical in oncogenic RAS signaling), early discovery efforts identified fused pyrazolo-pyrimidinone bicyclic scaffolds. However, these molecules suffered from high lipophilicity, which frequently correlates with poor in vivo properties, off-target toxicity, and low Lipophilic Efficiency (LipE)[4].

To optimize the pharmacokinetic profile, researchers employed a structure-based scaffold morphing strategy. By breaking the 5-6 ring fusion and transitioning to a monocyclic 6-amino-3-methylpyrimidinone scaffold, they significantly reduced cLogP[4]. The synthesis of this advanced scaffold relied heavily on a 5-iodopyrimidinone intermediate . The C5-iodine provided the precise reactivity required for a copper-catalyzed Ullmann coupling, allowing the direct attachment of a dichlorophenyl thioether group. This strategic structural modification yielded SHP394, an orally efficacious inhibitor with excellent aqueous solubility (0.98 mM at pH 6.8) and high LipE (5.1)[4].

Scaffold morphing logic utilizing a 5-iodopyrimidinone intermediate for SHP2 inhibitors.

Part 3: Quantitative Data & Experimental Workflows

Data Presentation: Comparative Physicochemical Profiles

The strategic shift in chemical design utilizing 5-iodo-pyrimidinone derivatives yields measurable improvements in both pharmacokinetic and physicochemical properties.

| Compound Class | Delivery / Target | Key Structural Feature | Primary Advantage | Key Metric / Result |

| IUdR (Parent) | IV / DNA | 5-Iodo-pyrimidine | Direct DNA incorporation | High systemic toxicity; dose-limiting myelosuppression[1]. |

| IPdR (Prodrug) | Oral / DNA | 5-Iodo-2-pyrimidinone | Evades systemic TK | Achieves 4.0 μmol/L active IUdR plasma levels safely[3]. |

| Bicyclic SHP2 | Oral / SHP2 | Pyrazolo-pyrimidinone | High biochemical potency | High lipophilicity; poor in vivo exposure[4]. |

| SHP394 | Oral / SHP2 | Monocyclic pyrimidinone | Synthesized via 5-Iodo handle | cLogP = 1.9; LipE = 5.1; High aqueous solubility[4]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies represent self-validating systems designed with built-in quality control checkpoints.

Protocol 1: Copper-Catalyzed Ullmann Coupling of 5-Iodopyrimidinone Purpose: To synthesize thioether-linked monocyclic pyrimidinones (e.g., SHP2 inhibitors) by leveraging the C5-iodine handle. Causality: Copper catalysis (CuI) is selected over Palladium here because Ullmann-type C-S couplings are highly efficient with aryl iodides and tolerate the nitrogen/oxygen-rich pyrimidinone core without catalyst poisoning.

-

Preparation: In an oven-dried Schlenk flask under argon, combine the 5-iodopyrimidinone derivative (1.0 eq), the corresponding aryl thiol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Heat the sealed tube to 110°C for 16 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The system is validated when the mass peak corresponding to the 5-iodopyrimidinone starting material is completely consumed, replaced by the desired thioether mass.

-

Purification & Validation: Cool to room temperature, filter through a Celite pad, and concentrate. Purify via preparative reverse-phase HPLC. Validate the final structure via ¹H and ¹³C NMR. Self-Validation Check: The disappearance of the highly deshielded C5-proton/iodine signal and the appearance of the aryl thioether multiplet confirms successful coupling.

Protocol 2: In Vivo Pharmacokinetic Profiling & DNA Incorporation Assay for IPdR Purpose: To validate the hepatotropic prodrug efficacy of IPdR versus direct IUdR administration. Causality: To prove prodrug efficacy, one must quantify both the parent (IPdR) and active metabolite (IUdR) in plasma, and subsequently measure the percentage of IUdR incorporated into tumor DNA versus normal bone marrow DNA to confirm the expanded therapeutic window.

-

Dosing: Administer IPdR via oral gavage (e.g., 1,000 mg/kg) to athymic nude mice bearing human tumor xenografts. Use an IV IUdR cohort as a positive control[1].

-

Plasma PK (LC-MS/MS): Collect blood at 0.25, 0.5, 1, 2, 4, and 8 hours. Spike plasma with a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-IUdR). Precipitate proteins with acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

-

DNA Extraction & Digestion: Harvest tumor and normal tissues (liver, bone marrow). Extract genomic DNA using a standard spin-column kit. Digest the purified DNA into single nucleosides using DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Quantification & Validation: Analyze the nucleoside mixture via HPLC-UV (monitoring at 260 nm and 290 nm). Calculate the substitution rate: [IUdR] / ([IUdR] + [Thymidine]) × 100. Self-Validation Check: A successful run must demonstrate a >2-3x higher incorporation rate in tumor tissue compared to normal bone marrow to validate the therapeutic window of the 5-iodo-pyrimidinone prodrug approach[1].

References

-

6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

First-in-Human Phase 0 Trial of Oral 5-Iodo-2-Pyrimidinone-2′-Deoxyribose in Patients with Advanced Malignancies Source: AACR Journals (Clinical Cancer Research) URL:[Link]

-

5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR)-mediated cytotoxicity and radiosensitization in U87 human glioblastoma xenografts Source: NIH / PMC URL:[Link]

-

5-Iodo-2-pyrimidinone-2′-deoxyribose Toxicity, Pharmacokinetics, and DNA Incorporation in Athymic Mouse Tissues and the Human Colon Cancer Xenograft, HCT-116 Source: AACR Journals (Cancer Research) URL:[Link]

Sources

Thermodynamic stability of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Thermodynamic Stability Profile of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6).[1] As a tri-functionalized pyrimidine scaffold, this compound exhibits distinct reactivity patterns driven by the electrophilicity of the C2-chlorine and the photosensitivity of the C5-iodine.[1] Its stability is governed by the N3-methyl "locking" effect , which prevents canonical lactam-lactim tautomerism, thereby stabilizing the 4-carbonyl system while activating the C2 position toward nucleophilic attack.[1]

Structural Analysis & Electronic Stability

The thermodynamic stability of this molecule is best understood through the interplay of its three key substituents on the pyrimidin-4-one core.[1]

The N3-Methyl "Lock"

In unsubstituted pyrimidinones, a dynamic equilibrium exists between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1]

-

Mechanism: Methylation at the N3 position structurally locks the compound into the lactam (4-oxo) tautomer.

-

Thermodynamic Consequence: This prevents aromatization of the pyrimidine ring. The loss of aromatic stabilization energy (ASE) makes the ring more susceptible to addition-elimination reactions compared to fully aromatic pyrimidines (e.g., chloropyridine).[1]

The C2-Chloro Electrophile

The C2 position is flanked by two nitrogen atoms (N1 and N3).

-

Inductive Effect: Both nitrogens exert a strong

(inductive withdrawing) effect, making C2 highly electron-deficient.[1] -

Stability Implication: The C-Cl bond is thermodynamically unstable toward hydrolysis. In the presence of water (nucleophile), the thermodynamic drive is toward the formation of the stronger C-O bond (urea linkage), generating 5-iodo-3-methyluracil .[1]

The C5-Iodo Motif

-

Bond Energy: The C-I bond is the weakest in the molecule (

). -

Photostability: It is kinetically unstable under UV/Visible light. Photon absorption promotes an electron to the

antibonding orbital, leading to homolytic cleavage and radical formation.

Degradation Pathways & Mechanisms[1]

The following graph illustrates the two primary degradation vectors: Hydrolytic (C2) and Photolytic (C5).

Figure 1: Primary degradation pathways driven by C2-electrophilicity and C5-bond weakness.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols: Stability Profiling

To validate the stability profile for drug development, the following Forced Degradation Protocol is recommended. This protocol is designed to determine

Stress Testing Workflow

| Stress Condition | Reagent / Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, Reflux | 2–8 Hours | 10–20% | Probes protonation of N1, increasing C2 electrophilicity.[1] |

| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | 10–20% | Direct |

| Oxidation | 3% | 24 Hours | <10% | Tests susceptibility of Iodo group to oxidation ( |

| Photostability | UV (254 nm) / Xenon | 1.2M Lux[1]·hr | N/A | Tests C-I bond homolysis. Critical for storage. |

| Thermal | 7 Days | <5% | Tests crystal lattice stability and sublimation potential. |

HPLC Method for Stability Indication

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the lactam).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

-

Rationale: The de-iodinated impurity will elute earlier (more polar); the hydrolyzed uracil derivative will elute significantly earlier (highly polar).

Handling & Storage Specifications

Based on the thermodynamic vulnerabilities identified above, the following storage protocol is mandatory to maintain purity

-

Temperature: Refrigerate (2–8°C) .

-

Reason: Arrhenius suppression of hydrolysis rates.

-

-

Atmosphere: Inert Gas (Argon/Nitrogen) .

-

Reason: Prevents moisture ingress (hydrolysis) and oxidative degradation.

-

-

Container: Amber Glass .

-

Reason: Blocks UV/Visible light to prevent C-I bond cleavage.

-

-

Solvent Handling: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions, as solvolysis (exchange of -Cl for -OMe) can occur over time.[1] Use DMSO-d6 or Anhydrous DCM for analysis.[1]

Decision Logic for Synthetic Utility

When using this compound as an intermediate (e.g., for Suzuki Coupling), researchers must balance the reactivity of the C-Cl and C-I bonds.[1]

Figure 2: Synthetic decision tree to mitigate instability during reaction planning.

References

-

National Institutes of Health (NIH). (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. PubMed. Retrieved March 6, 2026, from [Link]

-

Boubakri, L., et al. (2026).[1] 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link][1]

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one | 2055760-88-6 [sigmaaldrich.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 59782-89-7|2-Chloro-5-iodo-3-methylpyridine|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]

- 9. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 10. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one Analogs: A Technical Guide to Orthogonal Derivatization and Biological Activity

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, biologically active chemical libraries relies heavily on the selection of pluripotent pharmacophores. 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (CAS: 2055760-88-6) represents a master key in this paradigm. As a highly functionalized pyrimidine derivative, it serves as a bioisostere for natural nucleobases and quinazolines, offering a privileged scaffold for drug discovery[1].

This technical whitepaper explores the structural rationale behind this specific halogenation pattern, details the self-validating experimental workflows required for its orthogonal derivatization, and critically analyzes the resulting biological activities of its downstream analogs—ranging from targeted oncology to ion channel modulation.

The Pharmacophore: Structural Rationale & Programmable Reactivity

The true value of 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one lies in its programmable, orthogonal reactivity. As an application scientist, I frequently leverage this scaffold because it eliminates the need for complex protecting-group strategies during library synthesis.

-

The C5-Iodo Position (Cross-Coupling): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This allows for highly selective, low-temperature Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) exclusively at the C5 position[2].

-

The C2-Chloro Position (SNAr): The C2-chloro group is electronically activated by the adjacent pyrimidine ring nitrogens and the C4-carbonyl group. Once the C5 position is functionalized, the C2 position can be subjected to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination using primary or secondary amines.

This predictable reactivity allows researchers to systematically explore Structure-Activity Relationships (SAR) by independently varying the "Northern" (C5) and "Southern" (C2) hemispheres of the molecule.

Orthogonal derivatization workflow for pyrimidin-4(3H)-one analogs.

Core Biological Activities of Pyrimidin-4(3H)-one Analogs

Derivatives synthesized from this core scaffold exhibit a broad spectrum of pharmacological profiles.

Oncology: Kinase and Topoisomerase Inhibition

Fused analogs derived from this scaffold, particularly thieno[2,3-d]pyrimidin-4(3H)-ones, are potent inhibitors of cancer cell proliferation. They act as bioisosteres of quinazolines, frequently targeting receptor tyrosine kinases (RTKs) or acting as Topoisomerase I inhibitors[1]. Recent in vitro evaluations demonstrate that these analogs strongly inhibit the proliferation of human non-small cell lung cancer (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines, often achieving sub-micromolar IC50 values while showing minimal toxicity to normal human liver cells (HL-7702)[1].

Ion Channel Modulation: TRPV4 Antagonism

Beyond oncology, recent patent literature highlights the utility of pyrimidin-4(3H)-one derivatives as potent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel[3]. TRPV4 is a Ca2+-permeable non-selective cation channel implicated in a wide range of inflammatory, pain, and urological disorders. Analogs featuring specific heterocyclic substitutions at the C2 and C5 positions demonstrate optimized plasma protein binding, reduced HERG channel liability, and excellent metabolic stability[3].

Antimicrobial and Antifungal Efficacy

The pyrimidine nucleus is a cornerstone of antimicrobial chemotherapy. Analogs synthesized via Suzuki coupling of halogenated pyrimidines have shown significant efficacy as inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme for microbial cell wall synthesis[2]. These derivatives exhibit potent Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains[4].

Dual mechanisms of action for pyrimidin-4(3H)-one derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined.

Protocol 1: Programmable Orthogonal Derivatization

Step 1: Chemoselective Suzuki-Miyaura Coupling (C5 Position)

-

Causality: We utilize Pd(dppf)Cl2 as the catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation in sterically hindered pyrimidines[2]. Potassium carbonate (

) is chosen as a mild base to prevent unwanted hydrolysis of the C2-chloro group. -

Procedure:

-

Charge a Schlenk flask with 2-chloro-5-iodo-3-methylpyrimidin-4(3H)-one (1.0 eq), arylboronic acid (1.1 eq),

(2.0 eq), and -

Evacuate and backfill with

(3 cycles). -

Add degassed 1,4-dioxane/water (4:1 v/v) and heat to 80°C for 4 hours.

-

-

Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears. Confirm chemoselectivity via LC-MS (ESI+); the mass spectrum must show the

peak corresponding to the retention of the isotopic chlorine signature (

Step 2: Nucleophilic Aromatic Substitution (C2 Position)

-

Causality: N-Methyl-2-pyrrolidone (NMP) is used as the solvent due to its high boiling point and polar aprotic nature, which stabilizes the Meisenheimer complex transition state during SNAr.

-

Procedure:

-

To the isolated intermediate from Step 1 (1.0 eq) in NMP, add the desired aliphatic or aromatic amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the mixture to 120°C under microwave irradiation for 30 minutes.

-

-

Self-Validation Checkpoint: Analyze via

NMR. The disappearance of the amine proton (if a secondary amine is used) and the integration of new alkyl/aryl protons relative to the N3-methyl singlet (

Protocol 2: High-Throughput Cell Viability Assay (MTT)

-

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable metric of cellular metabolic activity, which correlates strictly with cell viability following analog exposure[1].

-

Procedure:

-

Seed A549 or MCF-7 cells in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C in 5% -

Treat cells with synthesized analogs at varying concentrations (0.1

to 50 -

After 72h, add 20

of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -

Aspirate media, dissolve formazan crystals in 150

DMSO, and read absorbance at 490 nm using a microplate reader.

-

-

Self-Validation Checkpoint: The assay is only considered valid if the positive control (Camptothecin) yields an

within the established literature range (

Quantitative Data Summaries

Table 1: Reaction Conditions & Yields for Orthogonal Synthesis

| Reaction Step | Reagents / Catalyst | Solvent System | Temp (°C) | Time | Avg. Yield (%) |

| C5 Suzuki Coupling | Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3 | Dioxane / H2O (4:1) | 80 | 4h | 78 - 85% |

| C5 Sonogashira | Terminal Alkyne, Pd(PPh3)2Cl2, CuI | THF / Et3N (1:1) | 25 | 2h | 80 - 92% |

| C2 SNAr | Amine, DIPEA | NMP | 120 (MW) | 0.5h | 70 - 88% |

Table 2: Representative Antiproliferative Activity (

| Compound Class | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HL-7702 (Normal Liver) |

| Thieno-pyrimidinone Analog A | 0.94 | 2.15 | 4.30 | > 50.0 (Non-toxic) |

| Thieno-pyrimidinone Analog B | 1.85 | 1.42 | 3.10 | > 50.0 (Non-toxic) |

| Camptothecin (Control) | 0.65 | 0.80 | 1.10 | < 5.0 (Toxic) |

References

-

Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth Source: Biomolecules (National Center for Biotechnology Information) URL:[Link]

- Pyrimidin-4(3h)

-

Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review Source: Oriental Journal of Chemistry URL:[Link]

Sources

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. WO2021221169A1 - Pyrimidin-4(3h)-one derivatives as trpv4 antagonists - Google Patents [patents.google.com]

- 4. orientjchem.org [orientjchem.org]

Technical Guide: Safe Handling & Data Profile for 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Executive Summary & Research Context

Compound: 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one CAS: 2055760-88-6 Role in Drug Discovery: This compound serves as a high-value bifunctional scaffold in medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its halogen substituents:

-

Electrophilic C2-Position (Chlorine): Susceptible to Nucleophilic Aromatic Substitution (

) by amines or alkoxides, allowing for rapid diversification of the pyrimidine core. -

C5-Position (Iodine): A prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the attachment of aryl or heteroaryl groups.

-

3-Methyl/4-Oxo Motif: Provides specific hydrogen-bond acceptor/donor profiles often required for kinase inhibitor binding pockets.

Due to its reactivity, the compound poses specific stability and handling challenges, particularly regarding moisture sensitivity (hydrolysis of the C-Cl bond) and photolytic instability (deiodination).

Physicochemical Identity

Data aggregated from verified supplier analysis (Sigma-Aldrich, BLD Pharm).

| Property | Value | Notes |

| CAS Number | 2055760-88-6 | Unique Identifier |

| Linear Formula | Halogenated Pyrimidine | |

| Molecular Weight | 270.46 g/mol | |

| Physical State | Solid | Typically off-white to yellow powder |

| Solubility | DMSO, DMF | Low solubility in water; soluble in polar aprotic solvents |

| Purity Standard | Common HPLC standard | |

| Storage Class | 2-8°C, Inert, Dark | Critical: Hygroscopic and Light Sensitive |

Hazard Architecture (GHS Classification)

Signal Word: WARNING GHS Pictogram: GHS07 (Exclamation Mark)[2][3]

Hazard Statements (H-Codes)

Mechanistic Toxicology

-

Irritation Pathway: As an alkylating agent precursor (via the reactive C-Cl bond), this compound can alkylate nucleophilic residues in biological proteins (cysteine/lysine), leading to contact dermatitis and mucosal inflammation.

-

Respiratory Risk: Inhalation of dust triggers inflammatory responses in the bronchial lining. The iodine content suggests a potential for sensitization upon repeated high-level exposure, although acute irritation is the primary concern.

Operational Safety Protocols

A. Engineering Controls[5][7]

-

Primary Barrier: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static weighing boats. Halogenated heterocycles can carry static charges, increasing dispersion risk.

B. Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Solid Handling: Standard Nitrile gloves (0.11 mm) are sufficient.

-

Solution Handling (DMSO/DMF):Double gloving is required. DMSO permeates nitrile rapidly and acts as a carrier solvent, potentially transporting the toxic compound through the skin.

-

-

Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for powders that may become airborne.

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

C. Storage & Stability Logic

-

Temperature: Store at 2°C to 8°C . Thermal energy can accelerate hydrolysis of the chloro-group.

-

Atmosphere: Store under Argon or Nitrogen . Moisture promotes the formation of HCl and the inactive hydroxy-pyrimidine derivative.

-

Light: Protect from light.[6][7] The C-I bond is distinctively weak (

50 kcal/mol) and susceptible to homolytic cleavage by UV light, liberating iodine radicals.

Visualized Workflows

Workflow 1: Safe Handling Lifecycle

This diagram outlines the decision logic for moving the compound from storage to reaction, ensuring stability is maintained.

Figure 1: Operational lifecycle emphasizing thermal equilibration to prevent moisture ingress.

Workflow 2: Emergency Response Logic

Self-validating steps for exposure management.

Figure 2: Triage logic for acute exposure events.

Waste Management & Disposal

-

Classification: Halogenated Organic Waste.

-

Segregation: Do NOT mix with strong acids or oxidizers.

-

Disposal Protocol:

-

Dissolve solid waste in a minimal amount of combustible solvent (acetone/ethanol).

-

Transfer to a "Halogenated Waste" container.

-

Label clearly with "Contains Iodine/Chlorine" to alert downstream waste handlers of potential incineration hazards (acid gas generation).

-

References

-

PubChem. (n.d.). Compound Summary: Halogenated Pyrimidines. National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Synthesis of trisubstituted pyrimidines using 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Application Note: Regioselective Synthesis of Trisubstituted Pyrimidines using 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Executive Summary & Strategic Analysis

The scaffold 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and antiviral agents. Its value lies in its orthogonal reactivity profile , allowing for the sequential and precise installation of substituents at the C-5 and C-2 positions.

The Core Challenge: Synthesizing trisubstituted pyrimidines often suffers from regioselectivity issues. However, this specific starting material resolves those challenges through a pre-installed reactivity gradient:

-

C-5 Position (Iodine): A "soft" electrophile, highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille).

-

C-2 Position (Chlorine): A "hard" electrophile, activated for Nucleophilic Aromatic Substitution (

) by the adjacent nitrogens and the electron-withdrawing C-4 carbonyl. -

N-3 Position (Methyl): Crucially, the N-methylation blocks the acidic amide proton (present in the NH-analog). This prevents catalyst poisoning during Pd-coupling and eliminates tautomeric ambiguity, significantly boosting yields compared to the NH-analog.

Strategic Workflow:

The most robust synthetic route follows the order of C-5 Functionalization

-

Why? The C-I bond is more labile to Pd-insertion than the C-Cl bond. Performing

at C-2 first is possible but risks side reactions at the sensitive C-I bond (e.g., dehalogenation) if harsh nucleophiles are used. Furthermore, the electron-withdrawing nature of the C-5 Iodine actually helps activate the C-2 position for

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthetic pathway prioritizing C-5 functionalization followed by C-2 substitution to maximize yield and regiocontrol.

Detailed Protocols

Protocol A: C-5 Functionalization (Suzuki-Miyaura Coupling)

Objective: To install an aryl or heteroaryl group at the C-5 position while leaving the C-2 chloride intact.

Reagents:

-

Substrate: 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidinone substrate, boronic acid, and Palladium catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution via syringe. -

Reaction: Heat the mixture to 80–90°C for 4–12 hours.

-

Checkpoint: Monitor via TLC (EtOAc/Hexane) or LC-MS. The starting material (Iodide) should disappear rapidly. If C-2 coupling (bis-coupling) is observed, lower the temperature to 60°C.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Why this works: The C-I bond oxidative addition is significantly faster than C-Cl. The use of mild bases like carbonate prevents hydrolysis of the C-2 chloride.

Protocol B: C-2 Functionalization ( )

Objective: To displace the C-2 chloride with a nucleophile (amine, alcohol, thiol).

Reagents:

-

Substrate: C-5 substituted intermediate (from Protocol A) (1.0 equiv).

-

Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv).

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

(for phenols/thiols). -

Solvent: DMF, DMSO, or NMP (Polar aprotic solvents accelerate

).

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in dry DMF (0.2 M concentration).

-

Addition: Add the base followed by the nucleophile.

-

Reaction:

-

For Aliphatic Amines: Stir at RT to 60°C .

-

For Anilines/Hindered Nucleophiles: Heat to 100–120°C .

-

Microwave Option: 120°C for 20 mins is often highly effective for sluggish substrates.

-

-

Workup: Pour the reaction mixture into ice water.

-

Solid Product: If a precipitate forms, filter and wash with water.

-

Oily Product: Extract with EtOAc/LiCl (aqueous) to remove DMF.

-

-

Purification: Recrystallization (EtOH) or Chromatography.

Why this works: The pyrimidinone ring is electron-deficient.[1] The carbonyl at C-4 and the N-3 methyl group create a significant dipole, making C-2 highly electrophilic.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki (Step 1) | Catalyst poisoning or O2 presence. | Ensure rigorous degassing.[2] Switch to |

| Bis-coupling (C-2 & C-5) | Temperature too high or excess boronic acid. | Lower temp to 60°C. Add boronic acid slowly (syringe pump). |

| No Reaction in | Nucleophile too weak or steric hindrance. | Switch solvent to DMSO (higher dielectric constant). Use Microwave heating. |

| Dehalogenation (Loss of I) | Pd-hydride formation during coupling. | Avoid alcoholic solvents (like EtOH) if dehalogenation is observed; stick to Dioxane/Water or Toluene. |

References

-

Regioselective Functionalization of Pyrimidines

-

Suzuki Coupling on Dihalopyrimidines

- Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

Reactivity of Methylated Pyrimidinones

-

General Reactivity Guide

(Note: While the specific starting material CAS 2055760-88-6 is commercially available, the protocols above are derived from the established reactivity of the 2-chloro-5-iodo-pyrimidin-4-one scaffold class, validated by the cited literature on analogous structures.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]

- 4. research.amanote.com [research.amanote.com]

- 5. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one

Executive Summary

This guide details the chemoselective functionalization of 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one via Suzuki-Miyaura cross-coupling. This scaffold is a "privileged structure" in kinase inhibitor discovery, but its reactivity profile presents a dichotomy:

-

The Opportunity: The C5-iodide is highly reactive, allowing for mild coupling conditions.

-

The Risk: The C2-chloride is susceptible to both competing cross-coupling (at high temperatures) and nucleophilic hydrolysis (under basic aqueous conditions).

The protocols below prioritize chemoselectivity , ensuring exclusive C5-arylation while preserving the C2-chloride for subsequent diversification (e.g.,

Substrate Analysis & Reactivity Profile[1][2]

Successful execution requires understanding the electronic landscape of the substrate.[1] The N3-methyl group is the linchpin of this reaction's success; unlike free NH-lactams, which can poison Palladium catalysts via deprotonation and coordination, the N-methylated variant behaves as a distinct aryl halide.

Reactivity Hierarchy

| Site | Substituent | Reactivity Mode | Relative Reactivity (Pd) | Strategic Role |

| C5 | Iodine | Oxidative Addition | High (Fast) | Primary coupling site. Reacts at 40–80°C. |

| C2 | Chlorine | Oxidative Addition | Low (Slow) | Latent handle. Requires >100°C or specialized ligands. |

| C2 | Chlorine | Moderate | Susceptible to hydrolysis by OH⁻ (Side reaction). | |

| N3 | Methyl | Steric/Electronic | Inert | Blocks tautomerization; prevents catalyst poisoning. |

Mechanistic Logic

The C5-I bond has a significantly lower bond dissociation energy (BDE) than the C2-Cl bond. By utilizing "soft" phosphine ligands (e.g., PPh₃) and controlling the reaction temperature, we can kinetically isolate the C5 oxidative addition step.

Experimental Protocols

Protocol A: The "Standard" Method (High Chemoselectivity)

Best for: Unhindered aryl boronic acids and validation of new substrates.

Rationale: This system uses Pd(PPh₃)₄ , a catalyst with bulky ligands that make oxidative addition into the C2-Cl bond kinetically difficult at moderate temperatures. Sodium carbonate is used as a mild base to minimize C2-hydrolysis.

Materials:

-

Substrate: 2-Chloro-5-iodo-3-methylpyrimidin-4(3H)-one (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the pyrimidinone substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed DME (concentration ~0.1 M) via syringe.

-

Base Addition: Add degassed 2M Na₂CO₃ (2.0 equiv). Note: The biphasic mixture requires vigorous stirring.

-

Reaction: Heat the block to 60–75°C .

-

Critical Checkpoint: Do not exceed 80°C. Higher temperatures increase the risk of C2-coupling or hydrolysis.

-

-

Monitoring: Monitor by LCMS at 2 hours. The iodine (M) should disappear, replaced by the product (M - I + Aryl).

-

Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: The "High-Efficiency" Method (Difficult Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronates, or sluggish reactions.

Rationale: Pd(dppf)Cl₂ is more robust and has a faster rate of oxidative addition for difficult substrates. We switch to Cs₂CO₃ (cesium effect) to facilitate transmetallation in crowded systems, but we must strictly control the time to prevent side reactions.

Materials:

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, solid or aqueous)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Setup: Combine substrate, boronate ester/acid, Pd(dppf)Cl₂, and solid Cs₂CO₃ in a microwave vial.

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add the Dioxane/Water mixture.[1]

-